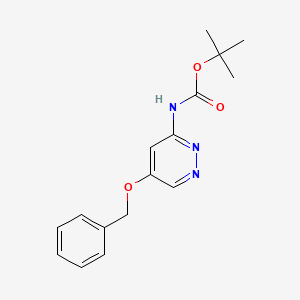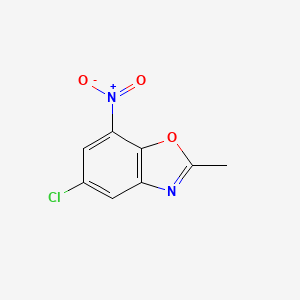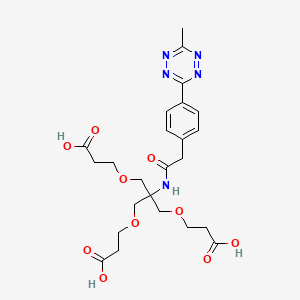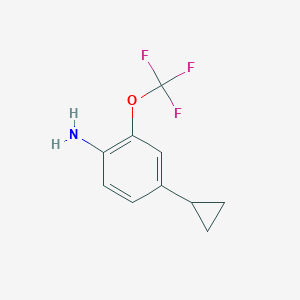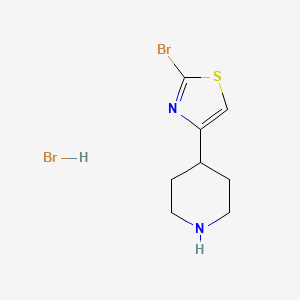
2-Bromo-4-(4-piperidyl)thiazole Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32691093” is a chemical entity with unique properties and applications. It is known for its role in various chemical reactions and its potential use in scientific research. This compound has garnered attention due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32691093” involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperature and pressure. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of “MFCD32691093” is scaled up using large reactors and continuous flow systems. The process is optimized to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32691093” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
“MFCD32691093” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials, highlighting its industrial significance.
Wirkmechanismus
The mechanism of action of “MFCD32691093” involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific application. For instance, in a biological context, it may interact with enzymes or receptors, altering their function and leading to a physiological response.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: “MFCD32691093” can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
Compound A: Known for its high reactivity in oxidation reactions.
Compound B: Widely used in reduction reactions due to its stability.
Compound C: Commonly employed in substitution reactions for its selectivity.
Highlighting Its Uniqueness: What sets “MFCD32691093” apart is its unique combination of stability and reactivity under specific conditions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C8H12Br2N2S |
|---|---|
Molekulargewicht |
328.07 g/mol |
IUPAC-Name |
2-bromo-4-piperidin-4-yl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C8H11BrN2S.BrH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;/h5-6,10H,1-4H2;1H |
InChI-Schlüssel |
BYVUNNBSPRFSBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CSC(=N2)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



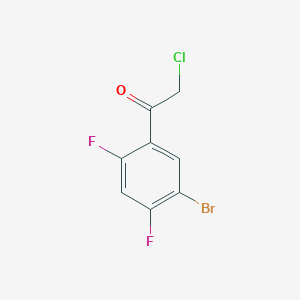
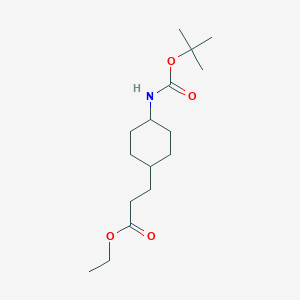
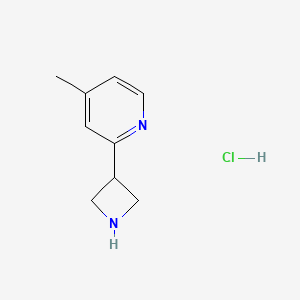
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
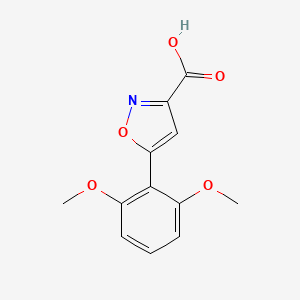
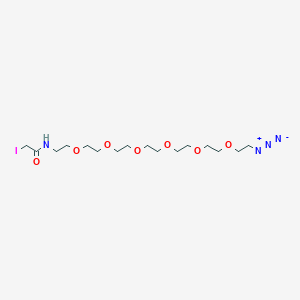
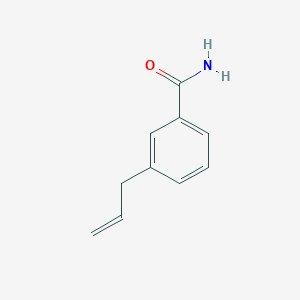
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)
